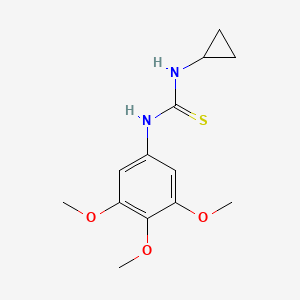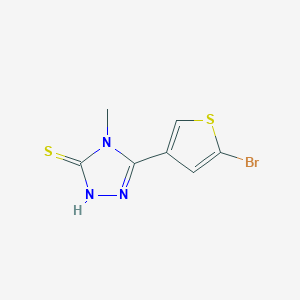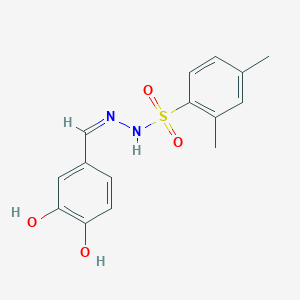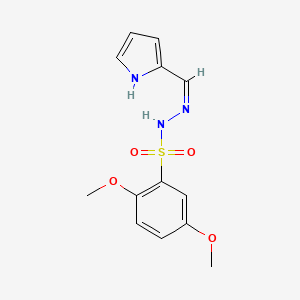![molecular formula C20H24ClNO3S B6085843 [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol](/img/structure/B6085843.png)
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol is an organic compound with the molecular formula C23H28ClNO3S. This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of the 4-chlorophenyl and 2-phenylethyl groups, along with the sulfonyl and methanol functionalities, makes this compound structurally unique and potentially useful in various scientific applications.
準備方法
The synthesis of [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzene sulfonyl chloride.
Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a Friedel-Crafts alkylation reaction.
Addition of the Methanol Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The sulfonyl group can undergo hydrolysis to form a sulfonic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar compounds to [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol include other piperidine derivatives with different substituents. Some examples include:
[1-(4-Methylphenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
[1-(4-Bromophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
[1-(4-Fluorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
[1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c21-18-6-8-19(9-7-18)26(24,25)22-14-12-20(16-23,13-15-22)11-10-17-4-2-1-3-5-17/h1-9,23H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXZTZQBHEVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol](/img/structure/B6085760.png)


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![2-[4-[[3-(Hydroxymethyl)-4-propan-2-yloxyphenyl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6085794.png)
![8-ALLYL-3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B6085797.png)
![(2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B6085800.png)

![N-{4-[(E)-N''-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE](/img/structure/B6085818.png)

![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)
![2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol](/img/structure/B6085852.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
